molecular formula C15H16N4O B2781729 (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2321337-22-6

(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2781729
CAS No.: 2321337-22-6
M. Wt: 268.32
InChI Key: LQULXCAZHSJJRT-VOTSOKGWSA-N
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Description

(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.32. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-8-14(9-18)10-19-12-16-11-17-19/h1-7,11-12,14H,8-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQULXCAZHSJJRT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic implications.

1. Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring, an azetidine moiety, and a phenylpropene group. Its molecular formula is C_{16}H_{18N_4O with a molecular weight of 298.34 g/mol. The structural formula can be represented as follows:

\text{ E 1 3 1H 1 2 4 triazol 1 yl methyl azetidin 1 yl 3 phenylprop 2 en 1 one}

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization reactions using appropriate precursors. The triazole moiety is often synthesized via click chemistry methods that involve azide and alkyne coupling reactions.

3.1 Anticancer Activity

Recent studies have demonstrated that (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one exhibits promising anticancer properties.

Mechanism of Action:
The compound has been shown to induce apoptosis in various cancer cell lines through:

  • Activation of caspase pathways.
  • Inhibition of cell proliferation.

In vitro studies revealed that it effectively inhibited the growth of hepatocellular carcinoma cells and ovarian cancer cells by promoting cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism
Hepatocellular Carcinoma15Apoptosis induction
Ovarian Cancer20Caspase activation
MCF7 Breast Cancer12Cell cycle arrest

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Results:
In vitro assays demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Ovarian Cancer Treatment

A recent study evaluated the efficacy of (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one in a xenograft model of ovarian cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, with minimal toxicity observed in healthy tissues .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the compound's antibacterial effects in vivo using a mouse model infected with Staphylococcus aureus. Administration led to a marked decrease in bacterial load and improved survival rates among treated mice compared to untreated controls .

5. Conclusion

(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one exhibits significant potential as an anticancer and antimicrobial agent. Its ability to induce apoptosis in cancer cells while demonstrating antibacterial properties highlights its versatility as a therapeutic candidate. Further research is warranted to explore its full potential and mechanisms of action in clinical settings.

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